molecular formula C17H15N3S B5737607 1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea CAS No. 56914-08-0

1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea

Cat. No.: B5737607
CAS No.: 56914-08-0
M. Wt: 293.4 g/mol
InChI Key: XYBPGYPHTHCBOC-UHFFFAOYSA-N
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Description

1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea is an organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a naphthalene ring and a pyridine ring, connected through a thiourea linkage

Chemical Reactions Analysis

1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiourea group to a corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The naphthalene and pyridine rings contribute to the compound’s ability to intercalate with DNA or interact with proteins, thereby modulating their function.

Comparison with Similar Compounds

Similar compounds to 1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea include:

The uniqueness of this compound lies in its thiourea linkage, which imparts distinct reactivity and binding properties compared to its urea analogs and other related compounds.

Properties

IUPAC Name

1-naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3S/c21-17(19-12-14-8-3-4-11-18-14)20-16-10-5-7-13-6-1-2-9-15(13)16/h1-11H,12H2,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBPGYPHTHCBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358311
Record name STK134491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56914-08-0
Record name STK134491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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